Cas no 154039-16-4 (L-Valine, N-(N-L-tyrosyl-L-seryl)-)

L-Valine, N-(N-L-tyrosyl-L-seryl)- structure
154039-16-4 structure
Product name:L-Valine, N-(N-L-tyrosyl-L-seryl)-
CAS No:154039-16-4
MF:C17H25N3O6
MW:367.3969
CID:1333536
PubChem ID:11303106

L-Valine, N-(N-L-tyrosyl-L-seryl)- Chemical and Physical Properties

Names and Identifiers

    • L-Valine, N-(N-L-tyrosyl-L-seryl)-
    • CMS-024-02
    • 154039-16-4
    • CHEMBL4215931
    • SCHEMBL3193316
    • Tyroservaltide
    • CHEBI:165974
    • BDBM50513257
    • X5HXZ8M01A
    • Tyroservatide
    • tyrosyl-seryl-valine
    • L-Tyrosyl-L-seryl-L-valine
    • AKOS040749687
    • (2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxy-propanoyl]amino]-3-methyl-butanoic acid
    • (2S)-2-(((2S)-2-(((2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl)amino)-3-hydroxy-propanoyl)amino)-3-methyl-butanoic acid
    • Q27293573
    • Tyr-Ser-Val
    • UNII-X5HXZ8M01A
    • (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
    • Inchi: InChI=1S/C17H25N3O6/c1-9(2)14(17(25)26)20-16(24)13(8-21)19-15(23)12(18)7-10-3-5-11(22)6-4-10/h3-6,9,12-14,21-22H,7-8,18H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)/t12-,13-,14-/m0/s1
    • InChI Key: TYFLVOUZHQUBGM-IHRRRGAJSA-N
    • SMILES: CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Computed Properties

  • Exact Mass: 367.17445
  • Monoisotopic Mass: 367.17433553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.8
  • Topological Polar Surface Area: 162Ų

Experimental Properties

  • PSA: 161.98

L-Valine, N-(N-L-tyrosyl-L-seryl)- Related Literature

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